molecular formula C10H18F2N2 B1413744 (2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1931921-62-8

(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

Cat. No.: B1413744
CAS No.: 1931921-62-8
M. Wt: 204.26 g/mol
InChI Key: XCGWZSJFRNXAKH-VIFPVBQESA-N
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Description

(2S)-2-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine ( 1931921-62-8) is a chiral piperidine derivative with a molecular formula of C10H18F2N2 and a molecular weight of 204.260 g/mol. This building block is designed for research and development purposes, particularly in medicinal chemistry. Compounds featuring the 3,3-difluoropyrrolidine motif are of significant interest in pharmaceutical research. Specifically, closely related structures have been developed as potent, selective, and orally active inhibitors of the dipeptidyl peptidase IV (DPP-4) enzyme, a established target for the treatment of type 2 diabetes . The integration of the 3,3-difluoropyrrolidine group is a key strategy for optimizing the metabolic stability and binding affinity of drug candidates. This product is supplied as a high-purity building block for scientists to explore its potential in creating novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. (IUPAC Name: this compound) .

Properties

IUPAC Name

(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)4-6-14(8-10)7-9-3-1-2-5-13-9/h9,13H,1-8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGWZSJFRNXAKH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a difluoropyrrolidine moiety. Its chemical formula is C11H19ClF2N2OC_{11}H_{19}ClF_2N_2O . The presence of fluorine atoms contributes to its unique pharmacological properties, enhancing lipophilicity and potentially improving bioavailability.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism. Inhibitors of DPP-IV are used in the treatment of type 2 diabetes. For instance, a related compound demonstrated an IC50 value of 13 nM against DPP-IV, indicating potent inhibitory activity .
  • Antifungal Activity : Studies on piperidine derivatives have shown potential antifungal properties. For example, certain derivatives induced apoptotic cell death in Candida auris, which suggests that similar compounds could exhibit antifungal effects .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesObserved EffectReference
DPP-IV Inhibition(3,3-Difluoro-pyrrolidin-1-yl) derivativesIC50 = 13 nM
AntifungalPiperidine derivativesInduced apoptosis in C. auris
CytotoxicityVarious piperidine derivativesLow cytotoxicity profile

Case Studies

  • DPP-IV Inhibition Study : A series of 4-substituted proline amides were synthesized and evaluated for their DPP-IV inhibitory activities. The compound PF-00734200 was highlighted for its high oral bioavailability and selectivity, marking it as a promising candidate for diabetes treatment .
  • Antifungal Mechanism Study : A study conducted on piperidine-based triazole derivatives demonstrated their ability to disrupt the plasma membrane of C. auris. The study concluded that these compounds could lead to significant cell cycle arrest and apoptosis in fungal cells, highlighting their potential as antifungal agents .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibitors of Dipeptidyl Peptidase IV (DPP-IV)

One significant application of (2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. A related compound, synthesized as part of a series of 4-substituted proline amides, exhibited potent inhibition of DPP-IV with an IC50 value of 13 nM. This compound demonstrated high oral bioavailability and low plasma protein binding in preclinical models, indicating its potential as a therapeutic agent for managing hyperglycemia in diabetic patients .

1.2. Protein Kinase Inhibition

The compound has also been studied for its ability to inhibit specific protein kinases associated with various diseases. For instance, it has been linked to the modulation of IKKε and TBK-1 kinases, which play crucial roles in inflammatory responses and oncogenesis. The inhibition of these kinases could lead to novel treatments for conditions such as cancer and inflammatory diseases .

Case Studies

2.1. Preclinical Development

In preclinical trials, derivatives of this compound have shown promise in treating metabolic disorders. For example, the compound PF-00734200 was identified as a candidate for further development due to its efficacy in lowering blood glucose levels in diabetic models while maintaining a favorable safety profile .

2.2. Broad-Spectrum Pharmacological Potential

Research has indicated that compounds related to this compound may possess broad-spectrum pharmacological activities beyond diabetes management. These include potential applications in treating autoimmune disorders and other inflammatory conditions due to their ability to modulate immune responses through kinase inhibition .

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine core : A six-membered nitrogen-containing ring, providing conformational rigidity.
  • 3,3-Difluoropyrrolidine substituent : Introduces electron-withdrawing fluorine atoms, influencing electronic properties and resistance to oxidative metabolism.
  • Chirality : The (2S) configuration ensures stereoselective binding to receptors or enzymes.

The difluorination at the pyrrolidine ring likely increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier permeability.

Comparison with Structurally Similar Compounds

N-Heteroaryl-2-Phenyl-3-(Benzyloxy)piperidines (NK1 Antagonists)

Example Compounds :

  • 11: 3-[-(2S,3S)-3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-1,2,4-triazole
  • 12: 5-[-(2S,3S)-3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-3-oxo-1,2,4-triazolone

Comparison :

Property (2S)-2-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine NK1 Antagonists (11, 12)
Target Activity Underexplored (potential CNS targets) NK1 receptor antagonists (substance P inhibition)
Metabolic Stability High (due to difluoropyrrolidine) Triazolone (12) > Triazole (11) in rat liver microsomes
Oral Bioavailability Not reported High (significant in vivo potency)
Structural Variance Difluoropyrrolidine substituent Benzyloxy and trifluoromethyl groups

Key Findings :

  • The triazolone heterocycle in compound 12 exhibits superior metabolic stability compared to triazole analogs, a feature that could inform design strategies for this compound derivatives .
  • Fluorine substitution in both compounds enhances resistance to oxidative degradation, though the difluoropyrrolidine group may offer unique pharmacokinetic advantages.

CP-93,393 ((7S,9aS)-Piperidine-Pyrrolidine Hybrid)

Structure : (7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione

Metabolic Pathways :

  • Primary : Aromatic hydroxylation, pyrimidine ring cleavage, succinimide hydrolysis.
  • Secondary : Glucuronidation, sulfation, methylation .

Comparison :

Property This compound CP-93,393
Metabolic Sites Likely CYP450-mediated oxidation at pyrrolidine Pyrimidine ring cleavage (novel pathway)
Major Metabolites Not characterized 5-OH-CP-93,393 (37–49%), pyrimidine-cleaved products (8–15%)
Species Differences Not studied Monkey-specific metabolism (e.g., low succinimide hydroxylation)

Key Insights :

  • The pyrimidine ring cleavage in CP-93,393 highlights the vulnerability of heteroaromatic systems to metabolism, a risk mitigated in this compound by its fluorinated aliphatic substituent.

3-(1-Methylpyrrolidin-2-yl)-piperidine

Structure : Piperidine with 1-methylpyrrolidin-2-yl substituent (CAS: 5337-62-2)

Comparison :

Property This compound 3-(1-Methylpyrrolidin-2-yl)-piperidine
Fluorination Yes (metabolic stability) No (higher oxidative liability)
Chirality (2S) configuration Not specified
Toxicity Unknown Limited data (acute toxicity not reported)

Implications :

  • Fluorination in the target compound likely reduces CYP450-mediated oxidation compared to the non-fluorinated analog.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine?

  • Methodology:

  • Catalytic asymmetric hydrogenation : Utilize iridium catalysts for enantioselective reduction of trifluoromethyl-substituted pyridinium precursors (as demonstrated in similar piperidine derivatives) .

  • Chiral auxiliary approaches : Introduce temporary stereochemical control via chiral ligands or protecting groups during the alkylation of pyrrolidine intermediates .

  • Purification : Employ chiral HPLC or recrystallization to isolate the (2S)-enantiomer, ensuring ≥99% purity (as validated in structurally related compounds) .

    • Key Considerations :
  • Monitor reaction temperature and solvent polarity to minimize racemization.

  • Validate enantiopurity using optical rotation and circular dichroism (CD) spectroscopy.

Q. Which analytical techniques are most robust for confirming the stereochemical and structural integrity of this compound?

  • Methodology:

  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to resolve fluorine environments and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR with COSY/NOESY to confirm spatial arrangement .

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as applied to piperidine polymorphs) .

  • Mass spectrometry (HRMS) : Confirm molecular formula and detect fluorinated fragmentation patterns .

    • Data Interpretation Tips :
  • Cross-reference NMR coupling constants (JJ-values) with computational models (DFT) to validate dihedral angles .

Advanced Research Questions

Q. How do the 3,3-difluoropyrrolidine and (2S)-piperidine moieties synergistically influence metabolic stability in pharmacokinetic studies?

  • Methodology:

  • In vitro microsomal assays : Compare metabolic half-life (t1/2t_{1/2}) of the target compound against non-fluorinated analogs to quantify fluorine-induced stability .

  • Docking studies : Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify steric/electronic effects of fluorine substitution .

    • Contradiction Management :
  • If conflicting data arise (e.g., unexpected CYP inhibition), validate via isotopic labeling (14C^{14}\text{C}) or metabolite profiling (LC-MS/MS) .

Q. What experimental designs address challenges in regioselective functionalization of the pyrrolidine ring without compromising the (2S)-piperidine stereocenter?

  • Methodology:

  • Protecting group strategies : Temporarily shield the piperidine nitrogen with Boc or Fmoc groups during pyrrolidine fluorination .

  • Flow chemistry : Optimize reaction kinetics to prevent epimerization under prolonged heating (e.g., continuous-flow hydrogenation) .

    • Case Study :
  • In analogous systems, tert-butyloxycarbonyl (Boc) protection enabled selective difluorination at the 3,3-pyrrolidine position while preserving piperidine chirality .

Q. How can researchers resolve discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?

  • Methodology:

  • Multi-parametric SAR analysis : Combine QSAR models with empirical bioactivity data (e.g., IC50_{50}, logPP) to identify outliers .

  • Crystal structure overlay : Compare ligand-bound protein conformations (e.g., via X-ray or cryo-EM) to assess steric clashes caused by fluorine atoms .

    • Example :
  • If a fluorine-substituted analog shows lower potency than predicted, evaluate solvent accessibility using molecular dynamics (MD) simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Reactant of Route 2
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(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

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